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Introduction
4-Fluorobenzaldehyde (4-FBA) is an aromatic aldehyde that serves as a critical building block

in organic synthesis. Its unique properties, imparted by the presence of a fluorine atom at the

para position of the benzaldehyde ring, make it a valuable intermediate in the development of

pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] The fluorine substitution

can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to

biological targets, often leading to drug candidates with enhanced pharmacokinetic profiles and

improved therapeutic efficacy.[3] This technical guide provides a comprehensive overview of

the physicochemical properties of 4-fluorobenzaldehyde, detailed experimental protocols for

their determination, and its application in the synthesis of a key pharmaceutical inhibitor.

Core Physicochemical Properties
The fundamental physicochemical properties of 4-Fluorobenzaldehyde are summarized in the

tables below for easy reference and comparison.
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Property Value Reference(s)

Molecular Formula C₇H₅FO [1][4]

Molecular Weight 124.11 g/mol [1][4]

Appearance Colorless to light yellow liquid [1][4]

Odor
Characteristic aromatic

aldehyde odor
[4]

Melting Point -10 °C [1][5]

Boiling Point 181 °C at 760 mmHg [1][6]

Density 1.157 g/mL at 25 °C [7][8]

Refractive Index (n²⁰/D) 1.521 [5][7]

Vapor Pressure 19 hPa at 70 °C [8][9]

Flash Point 56 °C (closed cup) [4][6]

Solubility and Partition Coefficient
Property Value Reference(s)

Solubility in Water Slightly soluble/immiscible [2][4][10]

Solubility in Organic Solvents

Soluble in ethanol, ether,

acetone, benzene, chloroform,

and methanol

[2][4][8][10]

LogP (Octanol/Water) 1.54 [11]

Spectral Data
Spectroscopic data is crucial for the identification and characterization of 4-
Fluorobenzaldehyde.

NMR Spectroscopy Data
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Nucleus Solvent
Chemical Shift (δ)
in ppm

Reference(s)

¹H NMR CDCl₃

9.97 (s, 1H), 7.98 –

7.85 (m, 2H), 7.26 –

7.16 (m, 2H)

[2]

¹³C NMR CDCl₃

190.5, 166.5 (d, J =

256.7 Hz), 132.8 (d, J

= 9.5 Hz), 132.2 (d, J

= 9.7 Hz), 116.4 (d, J

= 22.3 Hz)

[2]

¹⁹F NMR CDCl₃ -102.4 [2]

Other Spectroscopic Data
Technique

Key Features and
Observations

Reference(s)

Infrared (IR) Spectroscopy

The spectrum conforms to the

structure of 4-

fluorobenzaldehyde, with

characteristic peaks for the

aldehyde C-H and C=O

stretches, as well as C-F and

aromatic C-H and C=C

vibrations.

[12]

Mass Spectrometry (MS)

Molecular Ion (M⁺): m/z 124.

Key fragments at m/z 123 (loss

of H), 95 (loss of CHO), and

75.

[7][13]

UV-Vis Spectroscopy

Provides information on the

electronic transitions within the

molecule.

[14]

Experimental Protocols
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The following sections provide detailed methodologies for the determination of key

physicochemical and spectral properties of 4-Fluorobenzaldehyde.

Determination of Melting Point
The melting point of 4-Fluorobenzaldehyde, being a low-melting solid/liquid at room

temperature, can be determined using a standard melting point apparatus with a cooling stage

or by a cryostatic method.

Methodology:

Sample Preparation: A small amount of 4-Fluorobenzaldehyde is introduced into a capillary

tube.

Apparatus Setup: The capillary tube is placed in a melting point apparatus equipped with a

cooling system.

Determination: The sample is cooled until it solidifies. The temperature is then slowly

increased (e.g., 1-2 °C/min) while observing the sample.

Data Recording: The temperature at which the first drop of liquid appears and the

temperature at which the entire solid has melted are recorded as the melting range. For a

pure substance, this range should be narrow.

Determination of Boiling Point
The boiling point is determined at atmospheric pressure.

Methodology:

Apparatus Setup: A small quantity of 4-Fluorobenzaldehyde is placed in a distillation flask

with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with

the side arm of the flask. The flask is connected to a condenser.

Heating: The flask is gently heated in a heating mantle.

Data Recording: The temperature is recorded when the liquid begins to boil and a steady

stream of distillate is collected. This temperature is the boiling point. The atmospheric
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pressure should be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectra are obtained using a standard NMR spectrometer.

Methodology:

Sample Preparation: Approximately 5-10 mg of 4-Fluorobenzaldehyde is dissolved in about

0.6-0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H, ¹³C,

and ¹⁹F nuclei.

Data Acquisition:

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

For ¹³C NMR, a proton-decoupled spectrum is acquired. The chemical shifts are

referenced to the solvent peak (CDCl₃ at 77.16 ppm).

For ¹⁹F NMR, the spectrum is acquired and referenced to an external or internal standard.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra.

Infrared (IR) Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Methodology:

Sample Preparation: As 4-Fluorobenzaldehyde is a liquid, a thin film can be prepared by

placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide

(KBr) plates.

Background Spectrum: A background spectrum of the empty sample holder is recorded.
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Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectral data can be obtained using Gas Chromatography-Mass Spectrometry (GC-MS)

with electron ionization (EI).

Methodology:

Sample Preparation: A dilute solution of 4-Fluorobenzaldehyde is prepared in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized

and separated on a capillary column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is ionized by a beam of high-energy electrons (typically 70 eV).

Mass Analysis: The resulting molecular ion and fragment ions are accelerated and separated

based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

Detection: The ions are detected, and a mass spectrum is generated, showing the relative

abundance of each ion.

Application in Drug Discovery: Synthesis of a p38
MAPK Inhibitor
4-Fluorobenzaldehyde is a key starting material in the synthesis of various pharmaceuticals. A

notable example is its use in the preparation of UR-13756, a potent and selective p38 mitogen-

activated protein kinase (MAPK) inhibitor.[1][5][6][15] The p38 MAPK signaling pathway is

implicated in inflammatory diseases, making its inhibitors promising therapeutic agents.
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The synthesis of UR-13756 involves a multi-component reaction where 4-
Fluorobenzaldehyde is one of the crucial reactants.[1][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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